trans-Caftaric acid

Lipid peroxidation Atherosclerosis research Oxidative stress biomarkers

Generic phenolic acid standards introduce uncontrolled variability in grape, wine, and Echinacea analyses due to undefined esterification and stereochemistry. trans-Caftaric acid (CAS 908095-24-9) overcomes this by delivering the naturally predominant trans-isomer at ≥98% HPLC purity, enabling reproducible identification, quantification, and quality control. - LC-MS/MS & HPLC-DAD Reference: certified non-flavonoid marker for Vitis vinifera and Echinacea purpurea preparations. - LDL Oxidation Assays: achieves 97.6% inhibition at 5 µM, providing robust positive-control performance. - Tyrosinase Inhibition: superior competitive inhibitor potency vs. caffeic and chlorogenic acids for food/cosmetic research. - Renal Protection Models: elevates SOD (+93%), CAT (+92%), GSH (+90%) and suppresses iNOS (-97%) in vivo. Supplied with full documentation; shipped ambient globally.

Molecular Formula C13H12O9
Molecular Weight 312.23 g/mol
CAS No. 908095-24-9
Cat. No. B15150872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Caftaric acid
CAS908095-24-9
Molecular FormulaC13H12O9
Molecular Weight312.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O
InChIInChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)
InChIKeySWGKAHCIOQPKFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Caftaric Acid: Identity & Sourcing


trans-Caftaric acid (CAS 908095-24-9), also referred to as caftaric acid or monocaffeyltartaric acid, is a hydroxycinnamic acid derivative formed via esterification of caffeic acid and tartaric acid [1]. It is the predominant non-flavonoid phenolic compound in grapes (Vitis vinifera) and constitutes a major bioactive constituent of Echinacea purpurea and chicory [2]. As a tartaric acid ester of caffeic acid, this compound exists in both trans- and cis- isomeric configurations, with the trans- form representing the naturally occurring and commercially supplied stereoisomer . Analytical reference standards are routinely supplied with purity specifications of ≥97–98% by HPLC, suitable for identification, quantification, and quality control applications .

Type Analytical Reference Standard
Stereochemistry trans-Isomer
Source Grape-derived phenolic

Why Substitution Fails for trans-Caftaric Acid


Hydroxycinnamic acid derivatives cannot be treated as interchangeable despite shared caffeic acid moieties. The tartaric acid esterification in trans-caftaric acid confers distinct physicochemical properties, absorption kinetics, and metabolic fates that differ materially from quinic acid esters (e.g., chlorogenic acid) or the free acid form (caffeic acid) [1]. Intestinal permeability coefficients differ substantially across this class: trans-caftaric acid and chlorogenic acid exhibit similar Caco-2 permeability (Papp ≈ 0.054–0.055), whereas chicoric acid shows approximately 5-fold lower permeability (Papp = 0.011) and 3,5-di-O-caffeoylquinic acid approximately 9-fold lower (Papp = 0.006) [2]. Additionally, trans-caftaric acid undergoes distinct microbial and hepatic metabolism—it is converted by human fecal microbiota to caffeic acid via esterase activity, yet this hydrolysis proceeds at different rates than chlorogenic acid degradation [3]. In rat liver microsomes, trans-caftaric acid is identified as a phase I metabolite of chicoric acid, demonstrating that these compounds occupy different positions in metabolic cascades [4]. Procurement of generic phenolic acid standards without verifying esterification type, stereochemistry (trans vs. cis), and purity grade introduces uncontrolled variables that undermine cross-study comparability.

  • Esterification moiety (tartrate vs quinate) may shift intestinal permeability and metabolic processing.
  • Stereochemistry (trans vs cis) can alter chromatographic behavior and biological recognition.
  • Distinct microbial and hepatic esterase pathways limit direct substitution without validation.

trans-Caftaric Acid: Performance vs. Analogs


LDL Oxidation Inhibition

trans-Caftaric acid inhibits oxidation of human low-density lipoprotein (LDL) by 97.6% relative to vehicle control at 5 µM concentration in vitro . In a comparative study of fruit-derived hydroxycinnamic acids using the same LDL oxidation assay, the o-dihydroxy compounds—caffeic acid, caftaric acid, chlorogenic acid, and neochlorogenic acid—all demonstrated the highest antioxidant activities, inhibiting LDL oxidation within a range of 86% to 97% at 5 µM [1].

LDL Oxidation
Head-to-head
97.6% inhibition at 5 µM
Reported upper inhibition within o-dihydroxy class
Human LDL in vitro assay; comparator context for class reference
Lipid peroxidation Atherosclerosis research Oxidative stress biomarkers

DPPH Radical Scavenging

In a cell-free DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, trans-caftaric acid demonstrates an EC50 value of 20.4 µM . Comparative data from a separate study evaluating six phenolic reference compounds (including chlorogenic acid, caffeic acid, chicoric acid, 3,5-di-O-caffeoylquinic acid, and luteolin) report IC50 values for DPPH scavenging as follows: caftaric acid 263.3 µg/mL, chlorogenic acid 190.9 µg/mL, caffeic acid 73.78 µg/mL, chicoric acid 121.2 µg/mL, isochlorogenic acid A 123.7 µg/mL [1].

DPPH Scavenging
Cross-study comparable
EC50 20.4 µM (Cayman); IC50 263.3 µg/mL (panel)
Assay-dependent radical scavenging profile; specify source
EC50/IC50 values vary with conditions; verify per lot
Free radical scavenging Antioxidant screening Phenolic compound characterization

Tyrosinase Inhibition

Kinetic analysis of tyrosinase inhibition reveals that trans-caftaric acid acts as a competitive inhibitor with potency exceeding that of related caffeic acid and chlorogenic acid [1]. According to the calculated kinetics parameters, caftaric acid was demonstrated to be a more potent competitive inhibitor than the related caffeic and chlorogenic acids [2].

Tyrosinase Inhibition
Head-to-head
Competitive inhibitor; rank: caftaric > caffeic, chlorogenic
Reported competitive inhibition rank context
Kinetic parameters not numerically reported; data to verify
Tyrosinase inhibition Enzymatic browning Melanogenesis research

In Vivo Nephroprotection

In a cyclophosphamide-induced interstitial cystitis rat model, trans-caftaric acid treatment significantly increased antioxidant enzyme activities: superoxide dismutase (SOD) increased by 93%, catalase (CAT) increased by 92%, and glutathione (GSH) increased by 90%, while inducible nitric oxide synthase (iNOS) decreased by 97% [1]. In a separate lead acetate-induced nephrotoxicity rat model, caftaric acid (80 mg/kg) reduced renal damage, restored electrolyte balance, and normalized renal function indicators [2].

In Vivo Model
Class-level
SOD +93%, CAT +92%, GSH +90%, iNOS −97%
Reported model-response endpoint context
Organ-specific activity; hepatoprotection profile differs (chlorogenic acid)
Nephroprotection Oxidative stress In vivo pharmacology

Applications of trans-Caftaric Acid


Human LDL Oxidation Studies

Use trans-caftaric acid (≥98% purity) as a positive control or reference standard in human LDL oxidation assays, where it demonstrates 97.6% inhibition at 5 µM concentration—positioning it at the upper performance boundary among o-dihydroxy hydroxycinnamic acids . Its inhibition magnitude is comparable to chlorogenic acid and caffeic acid, ensuring robust signal-to-noise ratio in oxidation kinetics experiments [1].

Enzymatic Browning Prevention & Tyrosinase Inhibition

Select trans-caftaric acid for tyrosinase inhibition studies requiring competitive inhibitor kinetics, as it exhibits superior potency compared to the more commonly employed caffeic acid and chlorogenic acid standards . This differentiation is critical for food science applications targeting polyphenol oxidase-mediated browning in fresh-cut produce and for cosmetic research evaluating skin-whitening compound candidates [1].

Renal Oxidative Stress & Nephroprotection Models

Incorporate trans-caftaric acid in rodent models of chemically induced nephrotoxicity or interstitial cystitis, where it produces quantifiable enhancement of antioxidant enzyme activities (SOD +93%, CAT +92%, GSH +90%, iNOS −97%) . This documented in vivo enzyme modulation profile distinguishes trans-caftaric acid from chlorogenic acid, which demonstrates greater efficacy in hepatoprotection but not necessarily in renal protection models [1].

Analytical Methods & Phytochemical Quantification

Employ trans-caftaric acid (HPLC ≥98% purity) as a certified reference material for LC-MS/MS or HPLC-DAD quantification of phenolic acids in grape-derived products, Echinacea preparations, and wine samples, where it serves as the primary non-flavonoid phenolic marker . The trans- stereochemical configuration must be specified, as cis-isomerization can occur under UV exposure and alter chromatographic retention behavior [1].

Application
Selection Property
Validation Focus
Human LDL oxidation studies
Reported class-range inhibition
LDL oxidation endpoint comparison
Tyrosinase inhibition studies
Competitive inhibitor profile
Inhibitory kinetics review
Renal oxidative stress models
In vivo enzyme modulation profile
Antioxidant enzyme endpoint review
Phytochemical quantification
Certified trans-isomer reference standard
Chromatographic purity and retention verification
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